![molecular formula C16H16N2O4 B5731825 (3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)
(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. DMMDA-2 is a psychoactive substance that has been studied for its potential use in scientific research. The compound was first synthesized in 1973 by Alexander Shulgin, a renowned chemist who is known for his work in the field of psychedelic drugs.
Wirkmechanismus
The exact mechanism of action of (3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is not fully understood. However, it is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. This compound may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. This compound has also been shown to increase heart rate and blood pressure, which may be related to its stimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine has several advantages for use in scientific research. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound also has a relatively low toxicity, which makes it safe for use in animal studies. However, there are also limitations to the use of this compound in scientific research. The compound is not widely available and is not approved for use in humans. In addition, the psychoactive effects of this compound may make it difficult to interpret the results of studies that use the compound.
Zukünftige Richtungen
There are several future directions for research on (3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. One area of research is to investigate the potential therapeutic uses of the compound. This compound has been shown to have antidepressant and anxiolytic effects in animal studies, which suggests that it may have potential as a treatment for mood disorders. Another area of research is to investigate the mechanisms of action of this compound in more detail. Understanding how the compound affects neurotransmitter systems in the brain may lead to the development of new treatments for psychiatric disorders. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in humans. Clinical trials are needed to determine whether the compound is safe and effective for use in humans.
Synthesemethoden
The synthesis of (3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine involves several steps. The first step is the preparation of 3,5-dimethylphenylacetone, which is then converted to the corresponding nitrostyrene by reacting it with nitroethane. The nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with 6-nitro-1,3-benzodioxole-5-carbaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine has been studied for its potential use in scientific research. The compound has been shown to have psychoactive effects, which makes it useful for studying the brain and its functions. This compound has been used in studies to investigate the effects of psychoactive substances on the brain and to understand the mechanisms of action of these substances.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-3-11(2)5-13(4-10)17-8-12-6-15-16(22-9-21-15)7-14(12)18(19)20/h3-7,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFOBKHXPHNEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.